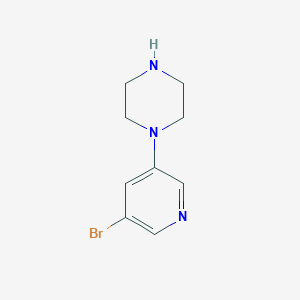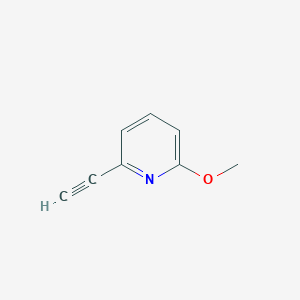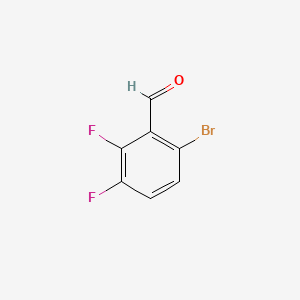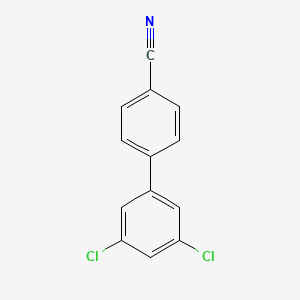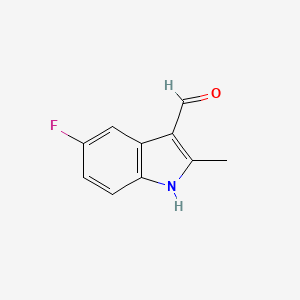
5-Fluoro-2-methyl-1H-indole-3-carbaldehyde
Descripción general
Descripción
5-Fluoro-2-methyl-1H-indole-3-carbaldehyde is a chemical compound with the molecular formula C10H8FNO . It is a solid substance with a molecular weight of 177.18 . The IUPAC name for this compound is 5-fluoro-2-methyl-1H-indole-3-carbaldehyde . It is used as a reagent in the synthetic preparation of compounds requiring an indole group or more specifically a fluoroindole group .
Molecular Structure Analysis
The molecular structure of 5-Fluoro-2-methyl-1H-indole-3-carbaldehyde can be represented by the SMILES stringCc1c(C=O)[nH]c2ccc(F)cc12 . The InChI code for this compound is 1S/C10H8FNO/c1-6-9(5-13)8-4-7(11)2-3-10(8)12-6/h2-5,12H,1H3 . Chemical Reactions Analysis
Indole-3-carboxaldehyde and its derivatives are known to undergo various chemical reactions. For instance, they can participate in multicomponent reactions (MCRs), which are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product . The specific reactions involving 5-Fluoro-2-methyl-1H-indole-3-carbaldehyde are not detailed in the search results.Physical And Chemical Properties Analysis
5-Fluoro-2-methyl-1H-indole-3-carbaldehyde is a solid substance . It has a molecular weight of 177.18 . The melting point of this compound is between 176-177 degrees Celsius .Aplicaciones Científicas De Investigación
Antiviral Activity
5-Fluoro-2-methyl-1H-indole-3-carbaldehyde: derivatives have been studied for their antiviral properties. For instance, certain thiosemicarbazide derivatives have shown potent inhibitory activity against a range of RNA and DNA viruses, including the Coxsackie B4 virus . These findings suggest potential for the development of new antiviral drugs that could be effective against various viral infections.
Anti-inflammatory Properties
Indole derivatives, including those of 5-Fluoro-2-methyl-1H-indole-3-carbaldehyde , are known to possess anti-inflammatory activities . This makes them candidates for the development of new anti-inflammatory agents that could be used to treat conditions like arthritis, asthma, and other inflammatory diseases.
Anticancer Applications
The indole nucleus is a common feature in many synthetic drug molecules due to its high affinity to bind with multiple receptors. This characteristic is beneficial in the development of anticancer agents. Indole derivatives have been explored for their potential to inhibit the growth of cancer cells and could be key in creating new therapies for various types of cancer .
Antimicrobial Effects
Indole derivatives exhibit antimicrobial properties, which include the ability to combat bacterial and fungal infections. The structural features of 5-Fluoro-2-methyl-1H-indole-3-carbaldehyde make it a valuable scaffold for synthesizing new antimicrobial compounds that could be used to treat infectious diseases .
Role in Multicomponent Reactions (MCRs)
5-Fluoro-2-methyl-1H-indole-3-carbaldehyde: plays a significant role in multicomponent reactions, which are a sustainable strategy in medicinal chemistry. These reactions are high-yielding and cost-effective, making the compound an ideal precursor for synthesizing complex molecules with potential pharmaceutical applications .
Synthesis of Heterocyclic Compounds
The indole moiety is crucial for the synthesis of various heterocyclic compounds5-Fluoro-2-methyl-1H-indole-3-carbaldehyde can undergo C–C and C–N coupling reactions and reductions, facilitating the creation of diverse heterocyclic derivatives that are important in drug discovery .
Safety and Hazards
Direcciones Futuras
Indole-3-carboxaldehyde and its derivatives, including 5-Fluoro-2-methyl-1H-indole-3-carbaldehyde, have represented the key intermediates for the preparation of biologically active compounds as well as indole alkaloids . They are important precursors for the synthesis of diverse heterocyclic derivatives because their carbonyl groups facilely undergo C–C and C–N coupling reactions and reductions . Therefore, they hold potential for further exploitation in the assembly of pharmaceutically interesting scaffolds .
Mecanismo De Acción
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular processes . For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological pathways due to their broad-spectrum biological activities . These pathways and their downstream effects can vary widely depending on the specific derivative and its targets.
Result of Action
Indole derivatives are known to have diverse biological activities, suggesting that they can induce a variety of molecular and cellular effects .
Propiedades
IUPAC Name |
5-fluoro-2-methyl-1H-indole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO/c1-6-9(5-13)8-4-7(11)2-3-10(8)12-6/h2-5,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FISQQNGEDJOACY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30424371 | |
| Record name | 5-Fluoro-2-methyl-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30424371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-methyl-1H-indole-3-carbaldehyde | |
CAS RN |
815586-68-6 | |
| Record name | 5-Fluoro-2-methyl-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30424371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

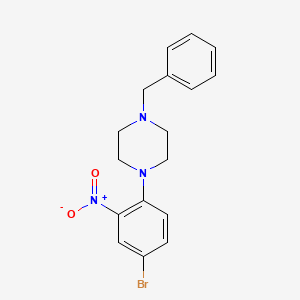


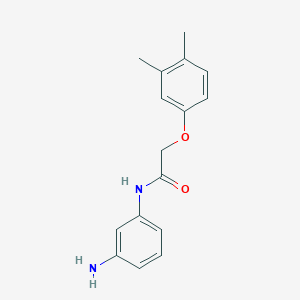
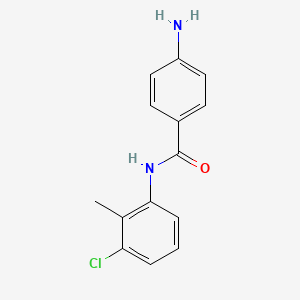
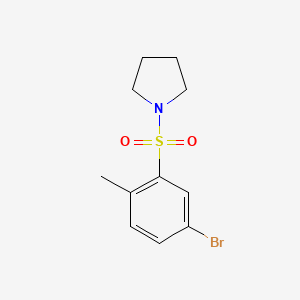
![2-[[2-(Boc-amino)ethyl]amino]acetic acid](/img/structure/B1336258.png)

